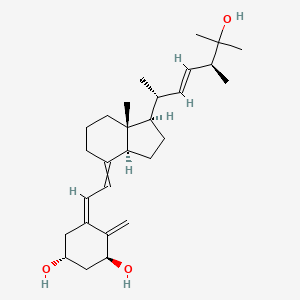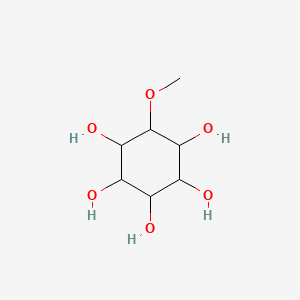
Rac-VX-984
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-VX-984 is a selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound has garnered significant attention due to its potential to enhance the radiosensitivity of cancer cells, particularly in the treatment of glioblastoma and non-small cell lung cancer .
準備方法
The synthesis of Rac-VX-984 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that involve the formation of specific bonds and functional groups .
化学反応の分析
Rac-VX-984 undergoes various chemical reactions, primarily focusing on its interaction with DNA-PKcs. The compound inhibits the phosphorylation of DNA-PKcs substrates, which is a critical step in the non-homologous end joining (NHEJ) pathway of DNA repair. This inhibition leads to an accumulation of DNA double-strand breaks, thereby enhancing the cytotoxic effects of ionizing radiation and chemotherapeutic agents .
科学的研究の応用
Rac-VX-984 has been extensively studied for its potential applications in cancer therapy. It has shown promise in enhancing the efficacy of radiotherapy and chemotherapy by inhibiting the repair of DNA double-strand breaks in cancer cells. This compound has been tested in various preclinical models, including glioblastoma and non-small cell lung cancer, where it has demonstrated significant radiosensitizing effects . Additionally, this compound is being investigated for its potential use in combination with other DNA-damaging agents, such as doxorubicin, to improve treatment outcomes in breast and ovarian cancers .
作用機序
The primary mechanism of action of Rac-VX-984 involves the inhibition of DNA-PKcs, a key enzyme in the NHEJ pathway of DNA repair. By inhibiting DNA-PKcs, this compound prevents the repair of DNA double-strand breaks, leading to an accumulation of these lethal lesions in cancer cells. This inhibition enhances the cytotoxic effects of ionizing radiation and chemotherapeutic agents, thereby improving the overall efficacy of cancer treatments .
類似化合物との比較
Rac-VX-984 is unique in its selectivity for DNA-PKcs, which distinguishes it from other DNA repair inhibitors. Similar compounds include NU7441 and KU-0060648, which also target DNA-PKcs but may have different selectivity profiles and pharmacokinetic properties. This compound’s ability to cross the blood-brain barrier and its potent radiosensitizing effects make it a valuable candidate for the treatment of brain tumors, setting it apart from other inhibitors .
特性
分子式 |
C23H23N7O |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
8-[1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/i11D,12D |
InChIキー |
PEACIOGDEQRHFA-USUSYXOVSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
正規SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)


![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)





